molecular formula C22H21N5O3 B2598048 N-(4-methylbenzyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide CAS No. 1251676-08-0

N-(4-methylbenzyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

Cat. No.: B2598048
CAS No.: 1251676-08-0
M. Wt: 403.442
InChI Key: QTBXEDXUOULURL-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

One notable application of similar pyrazole-acetamide derivatives in scientific research involves their synthesis and evaluation for antioxidant activity. Coordination complexes constructed from these derivatives have been studied for their antioxidant properties in vitro, showing significant activity. This suggests potential applications in researching oxidative stress-related disorders or developing antioxidant compounds (Chkirate et al., 2019).

Antimicrobial Activity

Another area of research application involves the synthesis and assessment of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives for their antimicrobial activity. Studies have shown that some of these compounds exhibit significant antimicrobial properties, indicating their potential use in developing new antimicrobial agents (Abunada et al., 2008).

Anticonvulsant Activity

Research into the synthesis of substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines has demonstrated anticonvulsant activity against maximal electroshock-induced seizures in rats. This highlights the potential application of these compounds in the development of new anticonvulsant drugs (Kelley et al., 1995).

Insecticidal Assessment

Some heterocycles incorporating a thiadiazole moiety have been synthesized and tested for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research provides insights into the potential use of these compounds in developing new insecticides (Fadda et al., 2017).

Positive Inotropic Evaluation

The search for potent positive inotropic agents has led to the synthesis and evaluation of certain diazepan-yl acetamides, showing favorable activity compared to the standard drug Milrinone. This research could contribute to the development of treatments for heart conditions (Li et al., 2008).

Antibacterial and Antifungal Activity

Synthesis and evaluation of new pyrazoline and pyrazole derivatives have shown significant antibacterial and antifungal activities, indicating their potential application in combating microbial infections (Hassan et al., 2013).

Properties

IUPAC Name

2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-15-7-9-17(10-8-15)13-24-19(28)14-27-22(29)26-12-11-23-21(20(26)25-27)30-18-6-4-3-5-16(18)2/h3-12H,13-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBXEDXUOULURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.